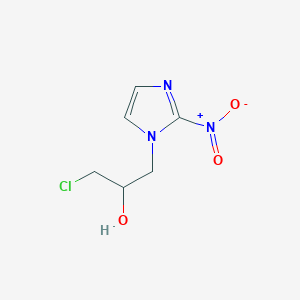
Methylcarbamylcholine chloride
描述
Methylcarbamylcholine chloride, also known as Methylcarbachol, is a compound with the linear formula (CH3)3N+CH2CH2OC(O)NHCH3 Cl- . It is a solid substance that is white in color . It is soluble in water and methanol . It is used as a nicotinic agonist .
Molecular Structure Analysis
The molecular weight of Methylcarbamylcholine chloride is 196.68 g/mol . Its structure consists of a trimethylammonium group attached to a carbamoyl group, which is further linked to a chloride ion .Physical And Chemical Properties Analysis
Methylcarbamylcholine chloride is a solid substance that is white in color . It is soluble in water and methanol . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .科学研究应用
Binding to Brain Receptors and Effect on Acetylcholine Release : Methylcarbamylcholine chloride binds specifically and with high affinity to rat hippocampus, frontal cortex, and striatum. It enhances spontaneous acetylcholine release from slices of rat hippocampus and frontal cortex, suggesting a role in altering cholinergic transmission in the brain through activation of presynaptic nicotinic receptors (Araujo et al., 1988).
Development as a Radioligand for Brain Nicotinic Receptors : As a radioligand, methylcarbamylcholine has been developed to study nicotinic cholinergic and nicotine-like binding sites in rat brain membranes. It offers a way to investigate the binding affinities of various nicotine analogs and cholinergic agents (Abood & Grassi, 1986).
Investigation in Muscarinic Receptor Function : Methylcarbamylcholine chloride has been used to study the inhibition of brain muscarinic acetylcholine receptors by mercuric cations, providing insights into the molecular mechanism of these receptors and the role of essential sulfhydryl groups in their function (Abd-Elfattah & Shamoo, 1981).
Comparative Pharmacological and Toxicological Studies : Methylcarbamylcholine chloride's pharmacologic and toxicologic properties have been compared with other choline compounds, contributing to a better understanding of its effects on the parasympathetic nervous system (Molitor, 1936).
Study of Drinking Behavior in Rats : Methylcarbamylcholine-induced polydipsia in rats has been studied to understand its effect on drinking behavior, providing insights into its interaction with nicotinic and muscarinic receptors (Yang, Buccafusco & Pauly, 1994).
Role in Autonomic Responsiveness Assessment : Its application in studying pupillary responses to cholinomimetic agents in various subjects, including those with allergies or asthma, suggests its utility in assessing autonomic responsiveness (Smith, Shelhamer & Kaliner, 1980).
属性
IUPAC Name |
trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-8-7(10)11-6-5-9(2,3)4;/h5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJDIXRPQHHJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045789 | |
| Record name | Methylcarbamylcholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylcarbamylcholine chloride | |
CAS RN |
14721-76-7 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[[(methylamino)carbonyl]oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14721-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline, chloride, methylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylcarbamylcholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















